molecular formula C15H20N2O2 B2389952 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide CAS No. 1421452-86-9

1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide

Cat. No. B2389952
CAS RN: 1421452-86-9
M. Wt: 260.337
InChI Key: ORAWXZMMRKVFSJ-UHFFFAOYSA-N
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Description

Azetidines are important four-membered heterocycles used in organic synthesis and medicinal chemistry. Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

Azetidines are four-membered heterocycles. Their reactivity is driven by a considerable ring strain, but they are significantly more stable than related aziridines .


Chemical Reactions Analysis

Azetidines can undergo various chemical reactions due to their ring strain. They can be functionalized under appropriate reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidines can vary widely depending on their specific structure and functional groups. They are generally stable compounds due to their ring strain .

Scientific Research Applications

Enzymatic Detoxification and Protein Misfolding

  • Enzymatic Detoxification : A study on Saccharomyces cerevisiae Σ1278b identified a novel gene, MPR1, encoding an acetyltransferase that detoxifies azetidine-2-carboxylic acid (AZC), a toxic analog of proline. This enzyme might offer insights into detoxification methods for related compounds (Shichiri et al., 2001).

  • Protein Misfolding : Research has shown that AZC can be misincorporated into proteins in place of proline, leading to misfolding and inhibiting cell growth. This suggests that understanding the effects of similar compounds on protein structure could be crucial for developing therapeutic interventions (Zagari et al., 1990).

Synthesis and Transformations

  • Synthetic Applications : Studies on the synthesis of azido-glycopyranosyl cyanides as precursors to anomeric α-amino acids demonstrate the utility of these methods in creating bioactive compounds. This approach could be adapted for synthesizing derivatives of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Somsák et al., 1996).

Potential Biological Activities

  • Antitumor Activity : Pyridine-2-carboxaldehyde thiosemicarbazones have been synthesized and evaluated for antineoplastic activity, indicating that certain structural modifications can enhance biological activity. Similar strategies might be applied to explore the antitumor potential of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Liu et al., 1992).

Chemical Reactivity and Applications

  • Three-Component Reaction : A novel three-component reaction involving small-ring cyclic amines with arynes and acetonitrile produces N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. This methodology could be relevant for creating bioactive derivatives of 1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide (Stephens et al., 2013).

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and they continue to be an active area of research in organic synthesis and medicinal chemistry .

properties

IUPAC Name

1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAWXZMMRKVFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-ethyl-N-(m-tolyl)azetidine-3-carboxamide

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